molecular formula C19H19N3O5 B11020488 4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}phenyl acetate

4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}phenyl acetate

Cat. No.: B11020488
M. Wt: 369.4 g/mol
InChI Key: ONLCYKOPHKRVQL-UHFFFAOYSA-N
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Description

4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}phenyl acetate is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}phenyl acetate typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-diaminobutane with diethyl oxalate under reflux conditions to form the piperazine ring.

    Nitration of phenyl group: The phenyl group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling reaction: The nitrated phenyl group is then coupled with the piperazine ring using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl acetates.

Scientific Research Applications

4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}phenyl acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}phenyl acetate involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various binding sites through its nitrogen atoms. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-Hydroxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate
  • 4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate
  • 4-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}phenyl acetate

Uniqueness

4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}phenyl acetate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of compounds with specific biological activities. The nitro group can also be selectively modified to create a variety of derivatives with different pharmacological profiles.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl] acetate

InChI

InChI=1S/C19H19N3O5/c1-14(23)27-18-8-2-15(3-9-18)19(24)21-12-10-20(11-13-21)16-4-6-17(7-5-16)22(25)26/h2-9H,10-13H2,1H3

InChI Key

ONLCYKOPHKRVQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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